

Synthesis and Chemical Properties of Gal-C4-Chol: A Technical Guide

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Compound of Interest		
Compound Name:	Gal-C4-Chol	
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Introduction

Gal-C4-Chol is a synthetic glycoconjugate composed of a galactose moiety, a tetraethylene glycol linker (C4), and a cholesterol anchor. This molecule is of significant interest in the field of drug delivery, primarily for its ability to target the asialoglycoprotein receptor (ASGPR) expressed on the surface of hepatocytes. By incorporating **Gal-C4-Chol** into liposomes or other nanoparticle formulations, therapeutic agents can be specifically directed to the liver, enhancing efficacy and reducing off-target side effects. This technical guide provides an indepth overview of the synthesis, chemical properties, and experimental applications of **Gal-C4-Chol**.

Synthesis of Gal-C4-Chol

The synthesis of **Gal-C4-Chol** is a multi-step process that involves the sequential attachment of the tetraethylene glycol linker to cholesterol, followed by the conjugation of galactose. While a specific, publicly available, detailed protocol for "**Gal-C4-Chol**" is not readily found, the synthesis can be accomplished by adapting established methods for creating similar galactosylated cholesterol derivatives. The following represents a plausible synthetic route.

Experimental Protocol: Synthesis of a Gal-C4-Chol Analogue



This protocol describes the synthesis of a galactosylated cholesterol derivative with a polyethylene glycol (PEG) linker, which is analogous to the C4 linker.

Materials:

- Cholesterol
- Tetraethylene glycol
- p-Toluenesulfonyl chloride (TsCl)
- Sodium hydride (NaH)
- Peracetylated galactose
- Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))
- Reagents for deprotection (e.g., Sodium methoxide in methanol)
- Purification supplies (e.g., Silica gel for column chromatography)

Procedure:

- Synthesis of Cholesteryl-tetraethylene glycol (Chol-C4-OH):
 - Cholesterol is first tosylated by reacting it with p-toluenesulfonyl chloride in pyridine to activate the hydroxyl group.
 - The resulting cholesteryl tosylate is then reacted with an excess of tetraethylene glycol in the presence of a strong base like sodium hydride in an anhydrous solvent such as THF.
 This Williamson ether synthesis attaches the tetraethylene glycol linker to the cholesterol molecule.
 - The product, Chol-C4-OH, is purified by column chromatography on silica gel.
- Galactosylation of Chol-C4-OH:



- The terminal hydroxyl group of Chol-C4-OH is then coupled with a protected galactose derivative, such as peracetylated galactopyranosyl bromide, using a glycosylation promoter (e.g., silver triflate) in an anhydrous solvent like dichloromethane.
- The reaction mixture is stirred at room temperature until completion, monitored by thinlayer chromatography (TLC).

Deprotection:

- The acetyl protecting groups on the galactose moiety are removed by treating the product with a catalytic amount of sodium methoxide in methanol.
- The reaction is neutralized, and the solvent is evaporated.

• Purification:

 The final product, Gal-C4-Chol, is purified by column chromatography to yield a pure white solid.

Characterization: The structure and purity of the synthesized **Gal-C4-Chol** should be confirmed by analytical techniques such as:

- ¹H NMR Spectroscopy: To confirm the presence of characteristic peaks for cholesterol, the tetraethylene glycol linker, and the galactose moiety.
- Mass Spectrometry (MS): To determine the molecular weight of the final product.

Chemical and Physical Properties

The chemical and physical properties of **Gal-C4-Chol** are crucial for its application in drug delivery systems. The following table summarizes key properties based on data for analogous galactosylated cholesterol derivatives.



Property	Typical Value/Characteristic	Significance
Appearance	White to off-white solid	Basic physical state.
Molecular Weight	Approximately 750-850 g/mol (Calculated)	Important for formulation calculations and characterization.
Solubility	Soluble in organic solvents (e.g., chloroform, methanol). Poorly soluble in water.	Dictates the methods for liposome preparation and purification.
Critical Micelle Concentration (CMC)	Expected to be in the low micromolar range.[1][2]	Influences the self-assembly properties and the stability of micelles and liposomes.
Stability	Stable under standard storage conditions (cool, dry, dark). Susceptible to hydrolysis at extreme pH.	Important for shelf-life and in vivo performance of formulations.[3][4][5]

Experimental Applications and Protocols

Gal-C4-Chol is primarily used to formulate targeted liposomes for hepatocyte-specific drug delivery.

Protocol: Formulation of Gal-C4-Chol Liposomes

The thin-film hydration method is a common technique for preparing liposomes incorporating **Gal-C4-Chol**.

Materials:

- Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- Gal-C4-Chol



- Therapeutic agent (to be encapsulated)
- Organic solvent (e.g., chloroform/methanol mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)

Procedure:

- Lipid Film Formation:
 - DSPC, cholesterol, and Gal-C4-Chol are dissolved in a chloroform/methanol mixture in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
 - The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
 - The film is further dried under vacuum for several hours to remove any residual solvent.
- Hydration:
 - The lipid film is hydrated with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the phospholipid. This results in the formation of multilamellar vesicles (MLVs).
- Size Reduction:
 - To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
- Purification:
 - Unencapsulated drug is removed by methods such as dialysis, gel filtration, or centrifugation.

Protocol: Cellular Uptake Assay



To evaluate the targeting efficiency of **Gal-C4-Chol** liposomes, a cellular uptake study can be performed using a hepatocyte cell line, such as HepG2, which expresses ASGPR.

Materials:

- HepG2 cells
- Cell culture medium
- Fluorescently labeled Gal-C4-Chol liposomes (e.g., containing a fluorescent lipid like Dil)
- Control liposomes (without Gal-C4-Chol)
- Phosphate-buffered saline (PBS)
- Flow cytometer or fluorescence microscope

Procedure:

- Cell Culture:
 - HepG2 cells are cultured in appropriate medium until they reach a suitable confluency.
- Incubation:
 - The cells are incubated with fluorescently labeled **Gal-C4-Chol** liposomes and control liposomes at a specific concentration for a defined period (e.g., 2-4 hours) at 37°C.
- Washing:
 - After incubation, the cells are washed several times with cold PBS to remove noninternalized liposomes.
- Analysis:
 - The cellular uptake of the liposomes is quantified by measuring the fluorescence intensity
 of the cells using a flow cytometer. Alternatively, uptake can be visualized using
 fluorescence microscopy.



- Competition Assay (Optional):
 - To confirm ASGPR-mediated uptake, a competition assay can be performed by preincubating the cells with an excess of free galactose before adding the Gal-C4-Chol liposomes. A significant reduction in uptake would indicate receptor-specific binding.

Visualizations Synthesis Workflow of Gal-C4-Chol

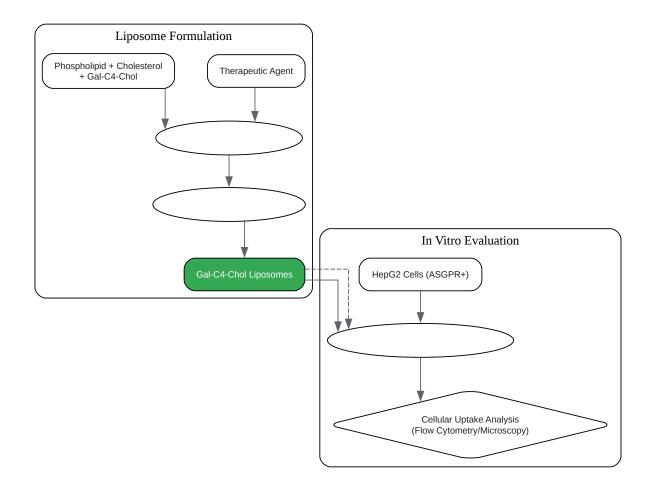


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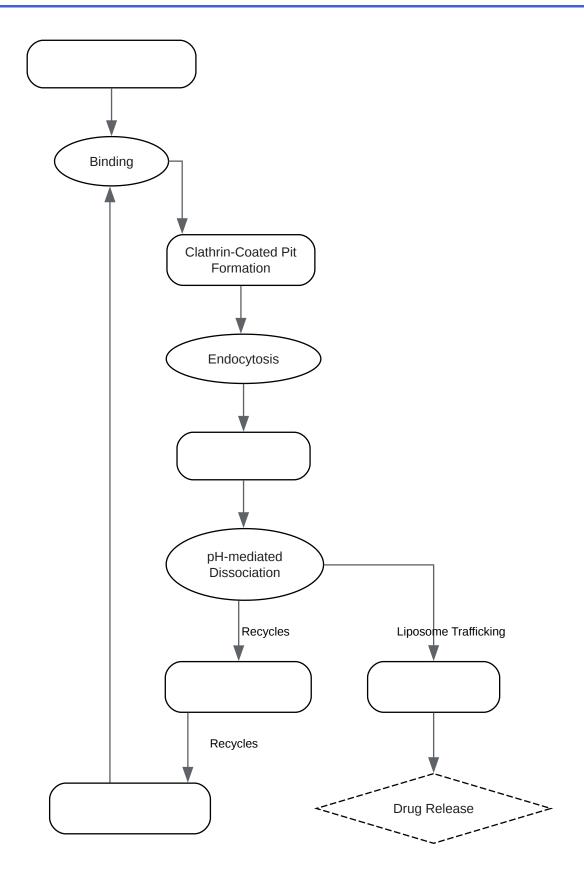
Caption: Synthesis workflow for **Gal-C4-Chol**.

Experimental Workflow for Evaluating Gal-C4-Chol Liposomes









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